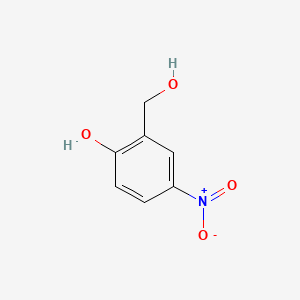

2-(Hydroxymethyl)-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIYIXDNZKATLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192484 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-61-8 | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol from 2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of specifically substituted nitrophenol derivatives is a cornerstone of medicinal chemistry and materials science. These compounds serve as versatile intermediates in the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive technical overview of the synthesis of 2-(hydroxymethyl)-4-nitrophenol from 2-nitrophenol. The described methodology focuses on an acid-catalyzed hydroxymethylation reaction, a fundamental transformation in organic synthesis. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of safety, purification, and characterization, all grounded in established scientific principles.

The Chemistry of Hydroxymethylation: A Mechanistic Perspective

The introduction of a hydroxymethyl group onto a phenolic ring is a classic example of an electrophilic aromatic substitution reaction. In the context of this synthesis, the reaction proceeds via an acid-catalyzed pathway where formaldehyde is the source of the hydroxymethyl group.

The Role of Acid Catalysis

Under acidic conditions, the oxygen atom of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This protonated formaldehyde then acts as the electrophile that attacks the electron-rich aromatic ring of 2-nitrophenol.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the hydroxymethylation of 2-nitrophenol is dictated by the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups already present on the aromatic ring.

-

The Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and directing the incoming electrophile to the positions ortho and para to itself.

-

The Nitro Group (-NO₂): Conversely, the nitro group is a deactivating and meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophilic attack.

In 2-nitrophenol, the hydroxyl group is at position 1 and the nitro group is at position 2. The strong activating and ortho, para-directing effect of the hydroxyl group dominates the reaction. The positions ortho (position 6) and para (position 4) to the hydroxyl group are therefore the most activated sites for electrophilic attack. Due to steric hindrance from the adjacent nitro group at position 2, the attack at position 6 is disfavored. Consequently, the hydroxymethylation reaction preferentially occurs at the less sterically hindered and electronically activated para position (position 4), leading to the formation of this compound as the major product.

Visualizing the Reaction Pathway

Caption: Reaction scheme for the acid-catalyzed hydroxymethylation of 2-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydroxymethylation of nitrophenols[1].

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Nitrophenol | Reagent grade, ≥98% purity |

| Formaldehyde solution | 40% aqueous solution |

| Hydrochloric acid | Concentrated (37%) |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle | |

| Steam distillation setup | |

| Beakers, funnels, etc. | Standard laboratory glassware |

| Filter paper | |

| pH indicator paper |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid[1].

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux for six hours. The reaction mixture will likely turn into a heavy brown oil[1].

-

Work-up: After cooling the reaction mixture to room temperature, carefully decant the supernatant liquid from the oily product[1].

-

Purification - Steam Distillation: To remove any unreacted 2-nitrophenol, subject the oily residue to steam distillation[1]. 2-Nitrophenol is volatile with steam, while the product, this compound, is not.

-

Purification - Recrystallization: After steam distillation, extract the residue with several portions of boiling water. Combine the hot aqueous extracts and filter them while hot to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature. The product will crystallize as long, yellow needles[1].

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold water, and dry them thoroughly. For enhanced purity, the product can be recrystallized multiple times from water. The melting point of the purified product is reported to be 97°C[1].

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions: A Critical Assessment

This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.

-

2-Nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Always handle 2-nitrophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

-

Formaldehyde: A known carcinogen and a potent sensitizer. It is toxic by inhalation, ingestion, and skin contact. All manipulations involving formaldehyde must be carried out in a certified chemical fume hood. Ensure adequate ventilation to minimize exposure to vapors.

-

Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns to the skin and eyes, as well as respiratory irritation. Handle with extreme care, always adding acid to water, and wear appropriate PPE.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization of this compound

To confirm the identity and purity of the synthesized product, a comprehensive analytical characterization is essential. This typically includes:

-

Melting Point: As a preliminary indicator of purity. The reported melting point is 97°C[1].

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.

-

IR (Infrared) Spectroscopy: To identify the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

-

Note: While the synthesis of this compound is documented, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific compound is limited in the searched scientific literature. Researchers undertaking this synthesis are advised to perform a full analytical characterization to unequivocally confirm the structure of their product.

Conclusion

The synthesis of this compound from 2-nitrophenol via acid-catalyzed hydroxymethylation is a well-established and reproducible procedure. A thorough understanding of the underlying reaction mechanism, particularly the principles of electrophilic aromatic substitution and regioselectivity, is crucial for the successful execution of this synthesis. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. While a detailed experimental protocol is available, the lack of readily accessible, published spectroscopic data for the final product necessitates a comprehensive in-house characterization by the synthesizing laboratory to ensure the identity and purity of the target molecule. This guide provides the foundational knowledge and practical steps for researchers to confidently approach this important chemical transformation.

References

-

PrepChem. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

Sources

"2-(Hydroxymethyl)-4-nitrophenol chemical properties and structure"

An In-depth Technical Guide to 2-(Hydroxymethyl)-4-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2-Hydroxy-5-nitrobenzyl alcohol, is a multifunctional aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenol ring substituted with a hydroxyl, a hydroxymethyl, and a nitro group, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in research and drug development. Understanding the nuanced characteristics of this molecule is key to leveraging its potential as a versatile building block for novel therapeutics and complex organic molecules.

Chemical Structure and Properties

Molecular Structure

This compound possesses a benzene ring co-substituted with a hydroxyl group and a hydroxymethyl group at positions 1 and 2, respectively, and a nitro group at position 4. The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 39224-61-8 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 123-127 °C | [1] |

| Boiling Point (Predicted) | 409.7 ± 35.0 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa (Predicted) | 7.01 ± 0.22 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics.

1H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) is expected. The proton ortho to the nitro group is expected to be the most downfield.

-

Hydroxymethyl Protons: The two protons of the -CH₂OH group will likely appear as a singlet around δ 4.5-5.0 ppm.

-

Hydroxyl Protons: The signals for the phenolic and alcoholic -OH protons can be broad and their chemical shifts are dependent on solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group will show significant shifts.

-

Hydroxymethyl Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic and alcoholic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1550-1475 | N-O asymmetric stretch | Nitro group |

| 1360-1290 | N-O symmetric stretch | Nitro group |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1000 | C-O stretch | Alcohol and phenol |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 169. Common fragmentation patterns may include the loss of water (-18), the hydroxymethyl group (-31), and the nitro group (-46).

Synthesis and Purification

Synthetic Pathway: Hydroxymethylation of 4-Nitrophenol

The synthesis of this compound can be achieved through the electrophilic substitution of 4-nitrophenol with formaldehyde. This reaction, known as hydroxymethylation, is typically base-catalyzed. The phenoxide ion, being more nucleophilic than phenol, attacks the electrophilic carbon of formaldehyde. The strong electron-withdrawing effect of the para-nitro group and the directing effect of the hydroxyl group favor substitution at the ortho position.[4][5]

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of phenol hydroxymethylation.

-

Dissolution: In a round-bottom flask, dissolve 4-nitrophenol in an appropriate solvent (e.g., aqueous ethanol).

-

Base Addition: Add a catalytic amount of a base, such as sodium hydroxide, to generate the phenoxide ion.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture at a controlled temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Purification and Characterization

The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and the spectroscopic methods described in Section 3.

Chemical Reactivity and Mechanistic Insights

Key Reactive Sites

The molecule has three primary sites for chemical reactions:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.

-

Benzylic Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a leaving group in the formation of a quinone methide.

-

Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the nitro group, making it susceptible to further electrophilic or nucleophilic aromatic substitution under specific conditions.

Formation and Reactivity of the Quinone Methide Intermediate

A key aspect of the reactivity of ortho-hydroxymethylphenols is their ability to form highly reactive ortho-quinone methide intermediates upon dehydration.[6] This can be initiated by heat or under acidic or basic conditions. The ortho-quinone methide is a potent electrophile and can readily react with various nucleophiles.[7][8]

This reactivity makes this compound a valuable precursor for the synthesis of various derivatives, as the quinone methide can be trapped with nucleophiles such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups at the benzylic position.

Applications in Research and Development

Intermediate in Organic Synthesis

Due to its multiple reactive sites, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and substituted phenols. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Biological Activity and Drug Development

Nitrophenol derivatives are known to exhibit a range of biological activities.[9] Studies have shown that 2-Hydroxy-5-nitrobenzyl alcohol can interact with enzymes such as glutathione S-transferases, suggesting its potential as a tool for studying enzyme-ligand interactions. The structural motif of this compound can also be found in molecules with potential therapeutic applications, making it a valuable scaffold in drug discovery and development.

Safety and Handling

Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 39224-61-8) is not widely available, data from closely related compounds such as 4-nitrophenol suggest that it should be handled with care.[1] Potential hazards include:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Store in a tightly closed container in a cool, dry place.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

-

Hydroxymethylation - Wikipedia. (URL: [Link])

-

Supporting information for - The Royal Society of Chemistry. (URL: [Link])

-

The proposed mechanisms for formation of resorcinol quinonemethides. - ResearchGate. (URL: [Link])

-

Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry - Forest Products Laboratory. (URL: [Link])

-

Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves - Catalysis Eprints database. (URL: [Link])

-

2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem. (URL: [Link])

-

Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar. (URL: [Link])

-

Chemoenzymatic ortho-quinone methide formation - ChemRxiv. (URL: [Link])

-

Biocatalyst-initiated ortho-quinone methide formation and derivatization - ChemRxiv. (URL: [Link])

-

Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - NIH. (URL: [Link])

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (URL: [Link])

-

5-Hydroxy-2-nitrobenzyl alcoho | 366005-5G | SIGMA-ALDRICH | SLS. (URL: [Link])

-

2-hydroxy-5-nitrobenzyl alcohol - Stenutz. (URL: [Link])

-

Formation and Reactivity of Toxic Quinone Methides - John Thompson - Grantome. (URL: [Link])

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])

-

Regioselective catalytic hydroxymethylation of phenol with formaldehyde. - ResearchGate. (URL: [Link])

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - NIH. (URL: [Link])

-

Phenol, 4-methyl-2-nitro- - the NIST WebBook. (URL: [Link])

-

Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed. (URL: [Link])

-

(PDF) 2-Methyl-4-nitrophenol - ResearchGate. (URL: [Link])

-

GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (URL: [Link])

-

Selective ortho hydroxylation of nitrobenzene with molecular oxygen catalyzed by the H5PV2Mo10O40 polyoxometalate - PubMed. (URL: [Link])

-

1.31: Electrophilic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

CAS No : 39224-61-8 | Product Name : 2-Hydroxy-5-nitrobenzyl Alcohol | Pharmaffiliates. (URL: [Link])

-

Phenol, 4-methyl-2-nitro- - the NIST WebBook. (URL: [Link])

-

Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (URL: [Link])

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (URL: [Link])

-

Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 39224-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Hydroxy-5-nitrobenzyl Alcohol | CymitQuimica [cymitquimica.com]

- 4. Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Binding of 2-hydroxy-5-nitrobenzyl alcohol to rat alpha class glutathione S-transferases; evidence for binding at tryptophan 21. | Sigma-Aldrich [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

"physical properties of 2-(Hydroxymethyl)-4-nitrophenol (melting point, solubility)"

A Technical Guide to the Physical Properties of 2-(Hydroxymethyl)-4-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted nitrophenol derivative of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. A precise understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its purification, handling, and application in further synthetic or analytical workflows. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. We delve into the theoretical basis for these properties, present reported data, and offer step-by-step methodologies for their empirical verification, ensuring both scientific integrity and practical applicability for the laboratory professional.

Compound Profile: this compound

Chemical Identity

A clear identification of the compound is the foundation of any scientific investigation. The key identifiers and structural properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 2-Hydroxy-5-nitrobenzyl alcohol | [2][3][4] |

| CAS Number | 39224-61-8 | [1][3][4][5][6] |

| Molecular Formula | C₇H₇NO₄ | [3][4][5] |

| Molecular Weight | 169.13 g/mol | [3][4][5] |

| Chemical Structure |  |

Significance in Research and Development

Substituted nitrophenols are versatile building blocks in organic synthesis. The presence of three distinct functional groups—a phenolic hydroxyl, a benzylic alcohol, and a nitro group—makes this compound a valuable precursor for a variety of chemical transformations. The nitro group can be reduced to an amine, the alcohol can be oxidized or substituted, and the phenol can undergo etherification or esterification. Its crystal structure has been analyzed, and it has been investigated for its interaction with biological molecules like glutathione S-transferases (GSTs).[4][6] Understanding its physical properties is a critical first step in designing purification schemes (e.g., crystallization), selecting appropriate reaction solvents, and developing analytical methods.

Melting Point Analysis

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. It serves as a primary criterion for identity and a sensitive indicator of purity.[7]

Theoretical Principles

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C.[7] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting point range.[7][8] Therefore, a sharp, well-defined melting point is a strong indication of high purity.

Reported Data

The literature values for the melting point of this compound are consistent, providing a reliable benchmark for experimental verification.

| Reported Melting Point | Source(s) |

| 123-127 °C | [4][6][9] |

| 125 °C | [5] |

This reported range suggests that a high-purity sample should melt completely within these temperatures. An experimental result that is lower and broader would indicate the presence of impurities.

Experimental Protocol for Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point using the capillary method, applicable to both manual (e.g., Thiele tube) and automated (e.g., Mel-Temp) apparatuses.

Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11]

-

Repeat until a packed column of 1-2 mm in height is achieved.[7][10] A larger sample size can lead to an artificially broad melting range.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block or attach it to the thermometer of the apparatus, ensuring the sample is aligned with the thermometer bulb.[10]

-

-

Approximate Melting Point Determination (Rapid Run):

-

Heat the apparatus rapidly (e.g., 10-20°C per minute).[8]

-

Observe the sample and record the approximate temperature at which it melts. This provides a target range and saves time.

-

Allow the apparatus to cool significantly before the next step.

-

-

Accurate Melting Point Determination (Slow Run):

-

Prepare a new capillary with a fresh sample.

-

Heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for maintaining thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. .

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid just disappears.

-

The melting point should be reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility. Consistent results confirm the validity of the measurement.

-

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a key physicochemical parameter that influences everything from the choice of a reaction solvent to the bioavailability of a drug candidate. It is governed by the principle of "like dissolves like."[12][13]

Theoretical Principles

The solubility of a compound depends on the interplay of its molecular structure and the properties of the solvent.

-

Polarity: this compound possesses several polar functional groups: a phenolic hydroxyl (-OH), a primary alcohol (-CH₂OH), and a nitro group (-NO₂). These groups can engage in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.[14]

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which can limit solubility in highly polar solvents like water.[14]

-

Acidity: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 7.0).[4][6] Therefore, the compound is expected to be deprotonated by a strong aqueous base (e.g., 5% NaOH) to form a highly polar and water-soluble sodium phenoxide salt. It is likely not acidic enough to react with a weak base like sodium bicarbonate.[15]

Reported and Predicted Solubility

Based on the structure and established principles, a qualitative solubility profile can be predicted.

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Reported in the literature.[4][6] Strong H-bonding. |

| Ethanol | Polar Protic | Soluble | Similar to methanol; capable of hydrogen bonding.[16] |

| Acetone | Polar Aprotic | Soluble | Good polarity to dissolve the compound.[16] |

| Water | Polar Protic | Sparingly Soluble | Polar groups aid solubility, but the hydrophobic aromatic ring limits it.[14] |

| Diethyl Ether | Weakly Polar | Slightly Soluble | Limited polarity may not be sufficient to fully solvate the molecule.[16] |

| Toluene / Hexane | Nonpolar | Insoluble | The compound's high polarity is incompatible with nonpolar solvents ("like dissolves like").[12] |

| 5% Aqueous NaOH | Basic Solution | Soluble | The acidic phenol reacts to form a soluble ionic phenoxide salt.[15] |

| 5% Aqueous NaHCO₃ | Weak Basic Solution | Insoluble | Phenol is likely not acidic enough to be deprotonated by a weak base.[15] |

| 5% Aqueous HCl | Acidic Solution | Insoluble | The compound has no significant basic groups to be protonated. |

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility class of an unknown compound, which is directly applicable to verifying the predicted profile of this compound.

Methodology:

-

General Procedure:

-

For each solvent, place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions (e.g., 3 x 0.25 mL).

-

After each addition, shake the tube vigorously for 10-20 seconds.[15]

-

Observe if the solid dissolves completely. A compound is considered "soluble" if it fully dissolves at this concentration.

-

-

Solvent Testing Sequence:

-

Step 1: Water. Test solubility in water. If soluble, the compound is a polar organic molecule. If insoluble, proceed to the next step.

-

Step 2: 5% NaOH. Using a fresh sample, test solubility in 5% aqueous NaOH. If it dissolves, this strongly indicates the presence of an acidic functional group, such as a phenol.[15]

-

Step 3: 5% HCl. If the compound was insoluble in both water and NaOH, test its solubility in 5% aqueous HCl. Solubility here would indicate a basic functional group (e.g., an amine). This compound is expected to be insoluble.

-

Step 4: Organic Solvents. Systematically test the solubility in organic solvents like methanol, ethanol, acetone, and toluene to confirm the predictions based on polarity.

-

Workflow Visualization: Solubility Classification

This diagram outlines the decision-making process for classifying a compound based on its solubility.

Caption: Decision tree for solubility-based classification.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure. A high-purity sample is expected to exhibit a sharp melting point in the range of 123-127 °C . Its solubility profile is dominated by its polar and weakly acidic nature, conferring solubility in polar organic solvents like methanol and in aqueous alkaline solutions, while remaining largely insoluble in water and nonpolar organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring the quality and suitability of the material for its intended application in research and development.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of the West Indies at Mona. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

St. Olaf College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (39224-61-8). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023, April). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

Sources

- 1. 39224-61-8|this compound|BLD Pharm [bldpharm.com]

- 2. eontrading.uk [eontrading.uk]

- 3. scbt.com [scbt.com]

- 4. 2-(HYDROXYMETHYL)-4-NITROBENZENOL | 39224-61-8 [chemicalbook.com]

- 5. CAS 39224-61-8 | 4654-1-A2 | MDL MFCD01321361 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 2-(HYDROXYMETHYL)-4-NITROBENZENOL CAS#: 39224-61-8 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. 39224-61-8 CAS MSDS (2-(HYDROXYMETHYL)-4-NITROBENZENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. chem.ws [chem.ws]

- 13. m.youtube.com [m.youtube.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 2-(Hydroxymethyl)-4-nitrophenol, a valuable chemical intermediate. The primary focus is on the base-catalyzed hydroxymethylation of 4-nitrophenol with formaldehyde, a process rooted in the principles of the Lederer-Manasse reaction. We will explore the underlying reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The formation of this compound is achieved through an electrophilic aromatic substitution reaction. Specifically, it is a hydroxymethylation, which involves the introduction of a hydroxymethyl (-CH₂OH) group onto an aromatic ring.[1][2] The most direct and common route is the reaction of 4-nitrophenol with formaldehyde.

This reaction is a variant of the classic Lederer-Manasse reaction, where phenol or its derivatives are condensed with formaldehyde in either an acidic or basic medium to produce hydroxybenzyl alcohols.[3][4][5] In our target synthesis, the reaction is typically performed under basic conditions to enhance the nucleophilicity of the phenol ring.[6]

Part 1: The Reaction Mechanism Explained

The base-catalyzed hydroxymethylation of 4-nitrophenol proceeds through a well-understood, multi-step mechanism. The use of a base, such as sodium hydroxide, is crucial as it facilitates the formation of the highly nucleophilic phenoxide ion.

Step 1: Deprotonation and Formation of the Phenoxide Ion The reaction commences with the deprotonation of the acidic phenolic hydroxyl group of 4-nitrophenol by a base (e.g., hydroxide ion). This acid-base reaction generates a phenoxide ion.[6] The resulting negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, significantly increasing the ring's electron density and making it highly susceptible to electrophilic attack. The ortho and para positions become particularly electron-rich.

Step 2: Electrophilic Attack Formaldehyde, the electrophile in this reaction, is attacked by the electron-rich phenoxide ion.[6] The directing effects of the substituents on the ring determine the position of the attack.

-

The phenoxide group (-O⁻) is a powerful activating group and is ortho, para-directing.

-

The nitro group (-NO₂) is a strong deactivating group and is meta-directing.

The activating effect of the phenoxide group dominates. Since the para position is already occupied by the nitro group, the electrophilic attack by formaldehyde is directed to the ortho positions.

Step 3: Re-aromatization The attack on the ortho position forms a transient intermediate. This intermediate quickly undergoes tautomerization and subsequent protonation (from water in the reaction medium) to restore the aromaticity of the ring and form the final product, this compound.

Below is a diagram illustrating the core mechanistic pathway.

Part 2: Experimental Protocol: A Validated Approach

Materials and Reagents:

-

4-Nitrophenol

-

Formaldehyde solution (37% in H₂O)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation & Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve one molar equivalent of 4-nitrophenol in an aqueous solution of sodium hydroxide (1.1 molar equivalents).

-

Reaction Initiation: Cool the flask in an ice bath to between 5-10°C.

-

Causality: The hydroxymethylation reaction is exothermic. Initial cooling and temperature control are critical to prevent uncontrolled polymerization and the formation of resinous side products, a common issue in phenol-formaldehyde reactions.[2]

-

-

Addition of Formaldehyde: Slowly add one molar equivalent of 37% formaldehyde solution dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: Slow, controlled addition of the electrophile (formaldehyde) ensures that it reacts selectively at the desired ortho position and minimizes side reactions like di-substitution or polymerization.

-

-

Reaction Aging: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution by adding dilute hydrochloric acid until the pH is approximately 6-7. A precipitate should form.

-

Causality: Acidification protonates the phenoxide product, converting it back to the less soluble phenolic form, causing it to precipitate out of the aqueous solution.

-

-

Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Part 3: Data Analysis & Expected Outcomes

This section provides a summary of the key quantitative parameters and expected results for the synthesis.

| Parameter | Value / Observation | Rationale / Notes |

| Reactant Ratio | 1 : 1.1 : 1 | (4-Nitrophenol : NaOH : Formaldehyde) |

| Reaction Temperature | 5-10°C (addition), RT (aging) | Critical for controlling selectivity and preventing polymerization. |

| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion at room temperature. |

| Expected Yield | 60-75% | Yields can vary based on purity of reagents and strict temperature control. |

| Appearance | Yellow crystalline solid | Consistent with the structure of nitrophenolic compounds. |

| Melting Point | Approx. 97°C | A sharp melting point indicates high purity of the final product.[8] |

Potential Side Products:

-

2,6-bis(hydroxymethyl)-4-nitrophenol: Can form if an excess of formaldehyde is used or if the reaction temperature is too high.

-

Polymeric Resins: Uncontrolled, high-temperature reactions can lead to the formation of complex phenol-formaldehyde resins.

The described protocol is designed to minimize these side reactions by using stoichiometric amounts of formaldehyde and maintaining low reaction temperatures.

References

-

Wikipedia. Hydroxymethylation. [Link]

-

Grokipedia. Hydroxymethylation. [Link]

-

joechem.io. The Hydroxymethylation of Phenol. YouTube. [Link]

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]

-

Maxbrain Chemistry. Lederer-Manasse Reaction and Mechanism. [Link]

-

Peer, H.G. (1959). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas. ResearchGate. [Link]

-

Allen. which of the following products is formed in Lederer-Manasse reaction ?. [Link]

-

Chemistry spot. Lederer-Manasse Reaction: A Key Organic Chemistry Reaction. YouTube. [Link]

Sources

- 1. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Lederer-Manasse Reaction and Mechanism [maxbrainchemistry.com]

- 4. which of the following products is formed in Lederer-Manasse reaction ? [allen.in]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Introduction

2-(Hydroxymethyl)-4-nitrophenol is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. Its bifunctional nature, featuring both a nucleophilic phenol and a reactive benzylic alcohol, makes it a versatile building block. Notably, it serves as a key precursor in the industrial synthesis of Salbutamol (Albuterol), a widely used β2-adrenergic receptor agonist for treating asthma and other respiratory conditions.[1][2] The strategic introduction of the hydroxymethyl group ortho to the phenolic hydroxyl and para to the electron-withdrawing nitro group is a central challenge in its synthesis.

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials. We will dissect the causality behind various experimental choices, evaluate the merits and drawbacks of each pathway, and provide detailed, field-proven protocols for researchers and drug development professionals.

Primary Synthetic Strategy: Electrophilic Aromatic Substitution on 4-Nitrophenol

The most direct and economically viable approach to this compound begins with the readily available and inexpensive starting material, 4-nitrophenol.[3][4] The synthesis hinges on the introduction of a hydroxymethyl group (-CH₂OH) or a precursor at the C2 position. The existing hydroxyl and nitro groups dictate the regioselectivity of this transformation. The powerful activating and ortho-, para-directing effect of the phenolic hydroxyl group strongly favors electrophilic attack at the positions ortho to it (C2 and C6). The nitro group, a strong deactivator and meta-director, reinforces this selectivity by deactivating the positions meta to it (C2 and C6). This synergistic directing effect makes 4-nitrophenol an ideal substrate for functionalization at the C2 position.

Two primary routes from 4-nitrophenol are prevalent: indirect functionalization via chloromethylation and direct hydroxymethylation.

Route A: Two-Step Synthesis via Chloromethylation and Subsequent Hydrolysis

This is the most widely employed and reliable method for synthesizing the target molecule. It involves an initial chloromethylation of 4-nitrophenol, followed by a nucleophilic substitution (hydrolysis) of the resulting benzyl chloride.

Step 1: Electrophilic Chloromethylation (Blanc Reaction)

The first step is the chloromethylation of 4-nitrophenol using formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride.[5] This reaction, a variant of the Blanc chloromethylation, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.

-

Causality of Reagent Selection:

-

Formaldehyde and HCl: These reagents are the source of the electrophile. In the acidic medium, formaldehyde is protonated, and subsequent loss of water generates the highly reactive hydroxymethyl cation ([CH₂OH]⁺) or, more accurately, its precursor which reacts with chloride to form the chloromethylating agent.

-

Lewis Acid (e.g., ZnCl₂): While the reaction can proceed without a catalyst, a Lewis acid enhances the electrophilicity of the formaldehyde-HCl adduct, accelerating the reaction rate and improving yields.[5]

-

Solvent: Polar aprotic solvents like dichloroethane can be used to improve the solubility of the reaction intermediates.[5]

-

Step 2: Hydrolysis of 2-(Chloromethyl)-4-nitrophenol

The intermediate, 2-(Chloromethyl)-4-nitrophenol, is then hydrolyzed to the final product. The benzylic chloride is highly susceptible to nucleophilic substitution.

-

Mechanism Insight: This step proceeds via an Sₙ reaction mechanism. The hydrolysis is typically achieved by heating the chloromethyl intermediate in an aqueous solution, often with a weak base like sodium bicarbonate to neutralize the HCl formed during the reaction. The presence of the electron-withdrawing nitro group can influence the reaction rate.

Workflow for Route A: Chloromethylation-Hydrolysis Pathway

Caption: Synthesis from 4-nitrophenol via a chloromethyl intermediate.

Route B: Direct Hydroxymethylation of 4-Nitrophenol

A seemingly more direct approach is the direct introduction of the hydroxymethyl group using formaldehyde under either acidic or basic conditions. This method avoids the use of a chlorinated intermediate.

-

Acid-Catalyzed Hydroxymethylation: In the presence of a strong acid like concentrated HCl, formaldehyde can directly react with 4-nitrophenol. This is conceptually similar to the initial step of Bakelite resin formation.[6][7] However, this reaction is often difficult to control.

-

Challenges: The primary challenge is preventing polysubstitution and resin formation. The newly formed hydroxymethyl group is activating, making the product more reactive than the starting material, which can lead to the formation of bis(hydroxymethyl) products or polymeric tars. Precise control of stoichiometry and reaction conditions is critical.

-

-

Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction): This reaction involves treating the phenol with formaldehyde under basic conditions (e.g., NaOH). The phenoxide ion is a highly activated nucleophile that attacks formaldehyde.

-

Challenges: Similar to the acid-catalyzed route, this reaction can also lead to multiple additions and polymer formation. The regioselectivity can also be an issue, with potential for substitution at the other ortho position if not carefully controlled.

-

Alternative Synthetic Strategies

While starting from 4-nitrophenol is most common, other precursors can be considered, particularly if they are readily available as byproducts of other processes or offer advantages for specific applications.

Route C: Functional Group Interconversion from Ortho-Substituted Phenols

This strategy involves starting with a phenol that already possesses a one-carbon substituent at the C2 position, which is then converted to a hydroxymethyl group.

-

Starting Material: 2-Formyl-4-nitrophenol (4-Nitro-salicylaldehyde):

-

Synthesis: This intermediate can be prepared by the nitration of salicylaldehyde.

-

Conversion: The aldehyde is then reduced to the primary alcohol. This reduction must be selective to avoid reducing the nitro group.

-

Reducing Agent Selection: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that will selectively reduce the aldehyde in the presence of the nitro group, which typically requires more powerful reducing agents like H₂/Pd-C or Sn/HCl for reduction.

-

Workflow for Route C: Reduction of 4-Nitro-salicylaldehyde

Caption: Synthesis via selective reduction of an ortho-formyl group.

Comparative Analysis of Starting Materials and Routes

The choice of starting material is a critical decision based on cost, availability, safety, and overall process efficiency.

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| A | 4-Nitrophenol | Formaldehyde, HCl, H₂O | High yield, reliable, good regioselectivity, inexpensive starting material. | Two-step process, generates a chlorinated intermediate, potential hazards of HCl gas.[5] |

| B | 4-Nitrophenol | Formaldehyde, Acid or Base | Single step, high atom economy. | Difficult to control, risk of polymerization and side-product formation, often lower yields of pure product.[6] |

| C | 4-Nitro-salicylaldehyde | NaBH₄ | High selectivity in the final reduction step. | Multi-step preparation of the starting material is often required, increasing overall cost and complexity. |

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Chloromethylation-Hydrolysis (Route A)

Step 1: Synthesis of 2-(Chloromethyl)-4-nitrophenol [5]

-

To a reaction vessel equipped with a stirrer, thermometer, and gas inlet tube, add 4-nitrophenol (1.0 mol).

-

Add concentrated hydrochloric acid and paraformaldehyde.

-

Optional but recommended: Add a catalytic amount of zinc chloride (ZnCl₂).

-

Heat the mixture to 60-70°C while bubbling hydrogen chloride gas through the suspension for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate and wash with cold water to remove excess acid.

-

The crude 2-(chloromethyl)-4-nitrophenol can be purified by recrystallization from a suitable solvent like benzene or toluene.

Step 2: Hydrolysis to this compound

-

Suspend the crude 2-(chloromethyl)-4-nitrophenol (1.0 mol) in a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) to aid solubility.

-

Add sodium bicarbonate (1.2 mol) portion-wise to neutralize the acid formed.

-

Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

After cooling, acidify the solution with dilute HCl to a pH of ~5-6.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure this compound as yellow needles.

Conclusion

For the synthesis of this compound, 4-nitrophenol stands out as the most practical and economically advantageous starting material. The two-step route involving an initial Blanc chloromethylation followed by hydrolysis (Route A) offers the best combination of reliability, yield, and regiochemical control, making it the preferred method for both laboratory and industrial-scale production. While direct hydroxymethylation (Route B) is theoretically more efficient, it is plagued by control issues that lead to side-product formation and lower practical yields. Alternative routes, such as the reduction of 4-nitro-salicylaldehyde (Route C), are mechanistically sound but are generally less efficient due to the need for a multi-step synthesis of the starting material itself. Therefore, for researchers and drug development professionals, mastering the two-step conversion from 4-nitrophenol provides a robust and scalable pathway to this critical synthetic intermediate.

References

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available at: [Link]

-

Human Metabolome Database (2005). Showing metabocard for 4-Nitrophenol (HMDB0001232). Available at: [Link]

-

ResearchGate (2020). 4-Nitrophenol | Request PDF. Available at: [Link]

-

U.S. Forest Products Laboratory. Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Available at: [Link]

-

University of Bristol. Asymmetric synthesis of R-salbutamol. Available at: [Link]

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activities of Nitrophenol Derivatives

Introduction: The Versatile Chemistry of Nitrophenols

Nitrophenol derivatives, a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups, represent a fascinating and dichotomous area of chemical research. The presence of the nitro group (NO₂), a potent electron-witting moiety, dramatically influences the electronic properties and reactivity of the phenol ring, bestowing upon these molecules a wide spectrum of biological activities.[1][2][3] This versatility has led to their investigation and application in diverse fields, from pharmaceuticals to agriculture. However, this same reactivity is also the root of their potential toxicity, making a thorough understanding of their structure-activity relationships and mechanisms of action paramount for researchers, scientists, and drug development professionals.[1][2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of nitrophenol derivatives. Moving beyond a simple enumeration of effects, we will delve into the causal relationships between chemical structure and biological function, offering field-proven insights into their antimicrobial, anticancer, antioxidant, and other activities. Furthermore, we will address the critical aspects of their toxicology and provide detailed experimental protocols for their synthesis and biological evaluation, ensuring a comprehensive and self-validating resource for the scientific community.

Part 1: A Spectrum of Biological Activities

The biological activities of nitrophenol derivatives are diverse, ranging from therapeutic to agrochemical applications. The position and number of nitro groups, as well as the presence of other substituents on the aromatic ring, play a crucial role in determining the specific activity and potency of each derivative.

Antimicrobial Activity: A Legacy and a Future

Since the discovery of chloramphenicol, a nitro-containing antibiotic, the antimicrobial potential of nitroaromatic compounds has been a significant area of research.[4] Nitrophenol derivatives exhibit broad-spectrum activity against various microorganisms, including bacteria and fungi.[2][3][4]

Mechanism of Action: The prevailing model for the antimicrobial action of nitro compounds involves the intracellular reduction of the nitro group.[4][5][6] This bio-activation process, often carried out by microbial nitroreductases, generates highly reactive and toxic intermediates such as nitroso and superoxide species.[4][5] These intermediates can then covalently bind to and damage critical cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death.[4][5]

Figure 1: Proposed mechanism of antimicrobial activity of nitrophenol derivatives.

Structure-Activity Relationship: The antimicrobial potency of nitrophenol derivatives is significantly influenced by their chemical structure. For instance, studies have shown that the presence of halogens on the aromatic ring can enhance antibacterial activity.[4][5] The position of the nitro group is also critical; for example, in some pyrrole derivatives, nitro groups at the C2 and C4 positions were found to augment antibacterial efficacy.[5]

Quantitative Data on Antimicrobial Activity:

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 | [4] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [7] |

| Nitrotriazole Derivative | Candida krusei | 1 µM | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anticancer Activity: A Promising Frontier

Several nitrophenyl-containing compounds have demonstrated promising anticancer activities.[8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. Marine-derived phenolic compounds and their derivatives, some of which contain nitro groups, have shown potent anticancer properties by inducing apoptosis or inhibiting cell migration and invasion.[9] The development of gold nanoparticle-doped NiAlTi LDH has also shown cytotoxic effects against human lung adenocarcinoma cells.[10]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Certain nitrophenol derivatives have been investigated for their antioxidant properties.[11][12] The nitro group, being electron-withdrawing, can influence the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[11] For instance, some 2-substituted-5-nitro-benzimidazole derivatives have exhibited good antioxidant activity with low IC50 values.[11]

Herbicidal and Insecticidal Activities: Applications in Agriculture

The biological activity of nitrophenol derivatives extends to the agricultural sector. A number of 4-nitrodiphenyl ether derivatives are known to possess herbicidal activity.[13] For example, Nitrofen is used as a pre- or post-emergence herbicide.[14] Furthermore, some nitrophenol compounds have been found to enhance the insecticidal activity of other compounds, suggesting their potential use in synergistic insecticide compositions.[15]

Part 2: The Other Side of the Coin: Toxicology and Environmental Considerations

The very chemical properties that confer biological activity to nitrophenol derivatives also underlie their potential toxicity.[1][2] The nitro group can be considered both a pharmacophore and a toxicophore.[1][2][3]

Human Health Effects: Exposure to nitrophenols can lead to various health effects. Animal studies suggest that 4-nitrophenol may cause a blood disorder by reducing the oxygen-carrying capacity of the blood.[16] Research on the health effects of nitrophenols indicates that body weight, hematological, and ocular effects are among the most sensitive endpoints of toxicity.[17] However, the available data does not suggest that the renal or reproductive systems are sensitive targets of nitrophenol toxicity in animals.[17]

Toxicokinetics: Following oral exposure, 4-nitrophenol is rapidly absorbed and distributed in the body, with the highest concentrations found in the gastrointestinal tract, kidneys, and liver.[18] It undergoes both phase I (oxidation and reduction) and phase II (conjugation) metabolism and is rapidly excreted, primarily in the urine.[18]

Environmental Fate: Nitrophenols can be introduced into the environment through industrial processes and agricultural use.[19] They have been detected in air, water, and soil.[16] The catalytic degradation of 4-nitrophenol is an area of active research for wastewater remediation.[10]

Part 3: Experimental Protocols: A Practical Guide

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenol derivatives.

Synthesis of Nitrophenol Derivatives

The synthesis of nitrophenol derivatives can be achieved through various methods, with the nitration of phenols being a common approach.

Protocol 1: Economical Synthesis of o/p-Nitrophenols [20]

This protocol focuses on the selective nitration of phenol by controlling physical parameters.

Materials:

-

Phenol (98%)

-

Nitric acid (32.5%)

-

Reaction vessel with temperature control and stirring capabilities

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Gas chromatography (GC) system

Procedure:

-

Place 98% phenol in the reaction vessel.

-

Add 32.5% nitric acid to the phenol.

-

Maintain the reaction temperature at 20°C (±2°C) with constant stirring.

-

Allow the reaction to proceed for 1 hour.

-

After 1 hour, stop the reaction.

-

Characterize the synthesized products using RP-HPLC and GC to determine the yield and selectivity of o- and p-nitrophenols.

Expected Outcome: This method can yield up to 91% nitrophenols with approximately 77% ortho and 14% para selectivity.[20]

Figure 2: Workflow for the economical synthesis of nitrophenols.

Evaluation of Antimicrobial Activity

The antimicrobial activity of synthesized nitrophenol derivatives can be assessed using standard methods such as the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Dilution Method for MIC Determination [7]

This protocol is a widely used method for determining the MIC of an antimicrobial agent.

Materials:

-

Synthesized nitrophenol derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Incubator

-

Reference antibiotics (e.g., Gentamycin, Ciprofloxacin)

Procedure:

-

Prepare a stock solution of the nitrophenol derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (medium with inoculum only) and negative controls (medium only). Also, include wells with reference antibiotics.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: Navigating the Potential of Nitrophenol Derivatives

Nitrophenol derivatives represent a class of compounds with significant and varied biological activities. Their potential as antimicrobial, anticancer, and agrochemical agents is well-documented and continues to be an active area of research. However, the inherent link between their bioactivity and toxicity necessitates a cautious and well-informed approach to their study and application. By understanding the intricate relationships between their chemical structure, mechanism of action, and toxicological profile, researchers can unlock the full therapeutic and industrial potential of these versatile molecules while mitigating their risks. This guide serves as a foundational resource to aid in this endeavor, providing both the theoretical framework and practical methodologies required for advancing our knowledge of nitrophenol derivatives.

References

-

Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin. [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

2-NITROPHENOL 4-NITROPHENOL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Examples of nitro compounds with antioxidant activity. ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

A number of derivatives of 4-nitro diphenyle ther are known to possess herbicidal activity. NIP (2,4-dichlorophenyl 4-nitropheny. J-Stage. [Link]

-

Compounds containing nitrophenyl groups as antimicrobial and/or... ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Semantic Scholar. [Link]

-

The effect of p-nitrophenol toward the structural characteristics and antioxidant activity of oil palm fronds (OPF) lignin polymers. PubMed. [Link]

-

Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances. [Link]

-

Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. [Link]

-

Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

-

m-NITROPHENOL. Organic Syntheses. [Link]

-

Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]

-

The oxidant effect on p-nitrophenol oxidation. ResearchGate. [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. [Link]

-

Nitrofen. PubChem. [Link]

-

Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. [Link]

- Synergistic insecticide composition including nitrophenol compound and insecticidally active compound.

-

Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Publishing. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The effect of p-nitrophenol toward the structural characteristics and antioxidant activity of oil palm fronds (OPF) lignin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2019124564A1 - Synergistic insecticide composition including nitrophenol compound and insecticidally active compound - Google Patents [patents.google.com]

- 16. llojibwe.org [llojibwe.org]

- 17. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. govinfo.gov [govinfo.gov]

- 20. paspk.org [paspk.org]

An In-depth Technical Guide to 2-(Hydroxymethyl)-4-nitrophenol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-4-nitrophenol, also known as 2-hydroxy-5-nitrobenzyl alcohol, is a substituted phenolic compound with significant utility in organic synthesis and potential applications in medicinal chemistry. Its structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitro group on a benzene ring, provides a unique combination of reactive sites, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, chemical properties, and the scientific context of its emergence.

The Chemical Landscape Before its Discovery: The Chemistry of Phenols and Nitrophenols

To appreciate the discovery of this compound, it is essential to understand the broader context of phenol chemistry in the late 19th and early 20th centuries. Phenols were known to be highly reactive aromatic compounds, susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it facilitates the substitution of hydrogen atoms on the benzene ring, primarily at the positions adjacent (ortho) and opposite (para) to the hydroxyl group.

Nitration of phenol, the introduction of a nitro group (-NO2) onto the benzene ring, was a well-established reaction. Depending on the reaction conditions, nitration of phenol can yield a mixture of 2-nitrophenol and 4-nitrophenol. These nitrophenols, in turn, exhibit modified reactivity compared to phenol itself. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution.

The Emergence of this compound: A Story of Synthesis

While a precise date and individual credited with the "discovery" of this compound in the sense of a natural product isolation is not apparent from the historical record, its existence arises from the deliberate efforts of organic synthesis. The key reaction leading to its formation is the hydroxymethylation of a nitrophenol, specifically 4-nitrophenol.

The reaction of phenols with formaldehyde, known as the Lederer-Manasse reaction (discovered in 1894), was a pivotal development in organic chemistry. This reaction, which can be catalyzed by either acid or base, introduces a hydroxymethyl group (-CH2OH) onto the aromatic ring.

Given this background, the synthesis of this compound can be understood as an extension of this chemistry to a substituted phenol. The logical precursor for its synthesis is 4-nitrophenol. The hydroxyl group of 4-nitrophenol, being an ortho-, para-director, would direct the incoming electrophile (in this case, an electrophilic species derived from formaldehyde) to the positions ortho to it. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions.

A documented laboratory preparation for a closely related isomer, 4-(hydroxymethyl)-2-nitrophenol, involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid under reflux conditions.[1] This provides strong evidence for the analogous synthesis of this compound from 4-nitrophenol.

Experimental Protocol: A plausible historical synthesis

Based on the established chemistry of the time, a likely early synthetic protocol for this compound would have been as follows. This protocol is a representative example based on known reactions of phenols with formaldehyde.

Reaction:

A plausible synthetic pathway for this compound.

Procedure:

-

Dissolution: 4-Nitrophenol is dissolved in a suitable solvent.

-